![molecular formula C16H21N3O2S B2470849 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-57-2](/img/structure/B2470849.png)
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as BMS-754807, is a small molecule inhibitor that selectively targets the insulin-like growth factor 1 receptor (IGF-1R). This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticancer Activity : A study conducted by Nowak et al. (2014) demonstrated the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. One of the derivatives showed interesting anticancer activities against A549 and HT29 cell lines, hinting at the potential therapeutic applications of such compounds in cancer treatment (Nowak et al., 2014).
Antiviral Properties : Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their antiviral activity against a spectrum of respiratory and biodefense viruses. Certain compounds exhibited significant inhibitory effects against avian influenza (H5N1) virus, showcasing the potential of quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Antitumor Agents : Noolvi and Patel (2013) reported on the synthesis of novel quinazoline derivatives and their evaluation as antitumor agents, targeting EGFR-tyrosine kinase. This study underscores the role of quinazolinone scaffolds in developing new antitumor drugs (Noolvi & Patel, 2013).
Chemical Synthesis and Optimization
- Synthesis Methods : The synthesis and method optimization of quinazoline derivatives have been extensively explored, with studies detailing innovative approaches to enhance the yield and purity of these compounds. For instance, Kut et al. (2020) discussed the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, highlighting the versatility of quinazolinone chemistry in generating diverse molecular structures (Kut et al., 2020).
Miscellaneous Applications
- Diuretic Agents : Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin‐4(3H)‐one derivatives to study their diuretic activity. This research illustrates the potential application of quinazolinone derivatives in developing new diuretic medications (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-2-3-6-19-15(20)13-11-12(18-7-9-21-10-8-18)4-5-14(13)17-16(19)22/h4-5,11H,2-3,6-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMLJZJBYYPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331786 |
Source
|
Record name | 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
689766-57-2 |
Source
|
Record name | 3-butyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.